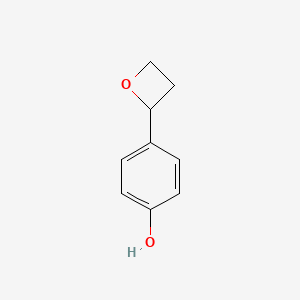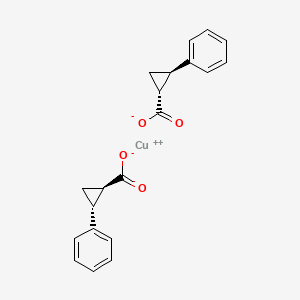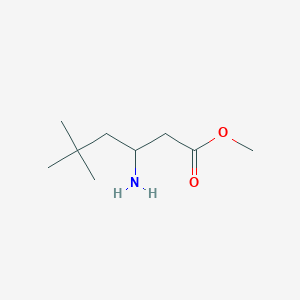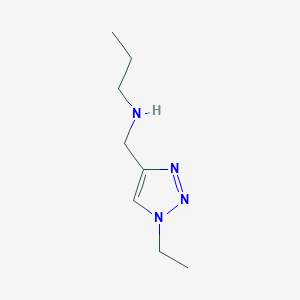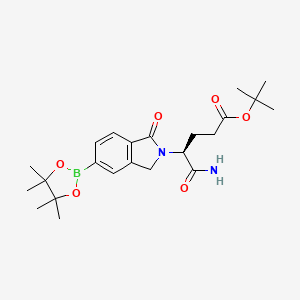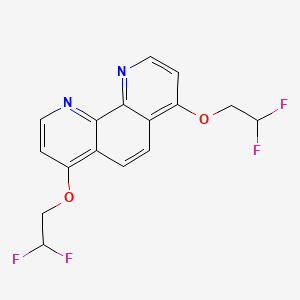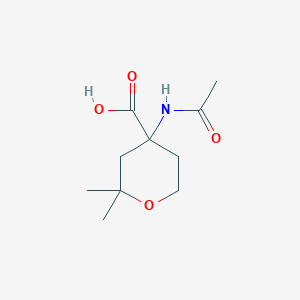
3-(2-(Trifluoromethyl)phenyl)propiolic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(Trifluoromethyl)phenyl)propiolic acid is an organic compound with the molecular formula C10H5F3O2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propiolic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Trifluoromethyl)phenyl)propiolic acid can be achieved through several methods. One common approach involves the copper-mediated decarboxylative trifluoromethylation of propiolic acids. This method provides an efficient route to prepare α-trifluoromethyl ketones from propiolic acids, with water playing a significant role as a reactant in the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply. The copper-mediated decarboxylative trifluoromethylation method mentioned earlier could be adapted for industrial-scale production.
化学反応の分析
Types of Reactions
3-(2-(Trifluoromethyl)phenyl)propiolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the propiolic acid moiety into other functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
3-(2-(Trifluoromethyl)phenyl)propiolic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the development of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which 3-(2-(Trifluoromethyl)phenyl)propiolic acid exerts its effects depends on its specific application. In general, the trifluoromethyl group can influence the compound’s reactivity and interactions with molecular targets. The exact molecular targets and pathways involved would vary based on the context of its use, such as in biological systems or chemical reactions.
類似化合物との比較
Similar Compounds
3-(3-Trifluoromethylphenyl)propionic acid: This compound has a similar structure but with the trifluoromethyl group in a different position on the phenyl ring.
3,5-Bis(trifluoromethyl)hydrocinnamic acid: This compound contains two trifluoromethyl groups on the phenyl ring, providing different chemical properties.
Uniqueness
3-(2-(Trifluoromethyl)phenyl)propiolic acid is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and potential applications. The presence of the propiolic acid moiety also adds to its distinctiveness, offering a range of possible chemical transformations.
特性
分子式 |
C10H5F3O2 |
|---|---|
分子量 |
214.14 g/mol |
IUPAC名 |
3-[2-(trifluoromethyl)phenyl]prop-2-ynoic acid |
InChI |
InChI=1S/C10H5F3O2/c11-10(12,13)8-4-2-1-3-7(8)5-6-9(14)15/h1-4H,(H,14,15) |
InChIキー |
FLVZIGGVBAYIAS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C#CC(=O)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


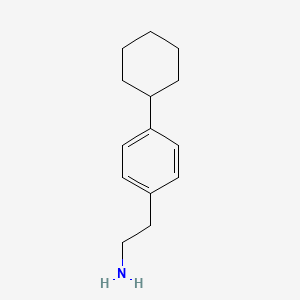

![5,6-Dihydro-4H-cyclopenta[b]thiophen-6-ol](/img/structure/B13646213.png)
![Ethyl 5-bromobenzo[d]oxazole-7-carboxylate](/img/structure/B13646218.png)
